molecular formula C23H28N8O B6447623 1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2548984-68-3

1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Cat. No. B6447623
CAS RN: 2548984-68-3
M. Wt: 432.5 g/mol
InChI Key: CWLVMJWZBSZUSC-UHFFFAOYSA-N
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Description

This compound is a novel series of CCR1 antagonists . The chemokine receptor CCR1, a GPCR superfamily protein, plays an important role in rheumatoid arthritis, organ transplant rejection, Alzheimer’s disease, and also causes inflammation .


Synthesis Analysis

The synthesis of this compound involves the use of atom (A) and bond (B) parameters, along with different sets of atom counts to improve the model .


Molecular Structure Analysis

The molecular structure of this compound was analyzed using HQSAR (Hologram Quantitative Structure-Activity Relationship) analysis . The results showed good predictive ability in terms of r2 (0.904) and q2 (0.590) with 0.710 as standard error of prediction and 0.344 as standard error of estimate .


Chemical Reactions Analysis

The chemical reactions of this compound were analyzed using HQSAR analysis . The contribution map depicted the atom contribution in inhibitory effect .

Scientific Research Applications

Complement Pathway Inhibition

1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one: (referred to as A1) has been identified as a selective, competitive inhibitor of the C1s protease, a critical component of the classical complement pathway (CP) . Here’s why this is significant:

CCR1 Antagonism

Apart from complement inhibition, there’s another intriguing application:

Structure–Activity Relationship (SAR) Studies

Mechanism of Action

The biological activities of CCR1 are exerted by binding to specific chemokine receptors belonging to the G protein-coupled receptor (GPCR) superfamily on the target cell plasma membrane .

properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O/c32-23(30-15-13-28(14-16-30)20-5-2-1-3-6-20)18-27-9-11-29(12-10-27)21-17-22(25-19-24-21)31-8-4-7-26-31/h1-8,17,19H,9-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLVMJWZBSZUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

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